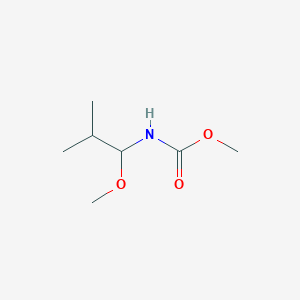![molecular formula C8H16OS3 B14447786 1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol CAS No. 77412-87-4](/img/structure/B14447786.png)
1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol is a chemical compound with the molecular formula C8H16OS3. It is characterized by a cyclobutane ring substituted with a hydroxyl group and three methylsulfanyl groups attached to a central carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with tris(methylsulfanyl)methane in the presence of a suitable base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C. The reaction proceeds through nucleophilic addition, followed by protonation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutane derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the methylsulfanyl groups can participate in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[Tris(methylsulfanyl)methyl]cyclopentanol: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
1-[Tris(methylsulfanyl)methyl]cyclohexanol: Similar structure but with a cyclohexane ring.
Uniqueness: 1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol is unique due to its cyclobutane ring, which imparts different steric and electronic properties compared to its cyclopentane and cyclohexane analogs. These differences can influence its reactivity, stability, and interactions with other molecules .
Eigenschaften
CAS-Nummer |
77412-87-4 |
|---|---|
Molekularformel |
C8H16OS3 |
Molekulargewicht |
224.4 g/mol |
IUPAC-Name |
1-[tris(methylsulfanyl)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C8H16OS3/c1-10-8(11-2,12-3)7(9)5-4-6-7/h9H,4-6H2,1-3H3 |
InChI-Schlüssel |
LRWSVMZUBCOINY-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(C1(CCC1)O)(SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


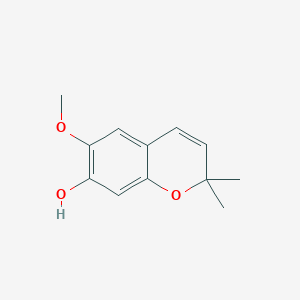
![N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide](/img/structure/B14447718.png)
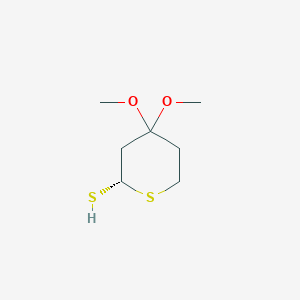
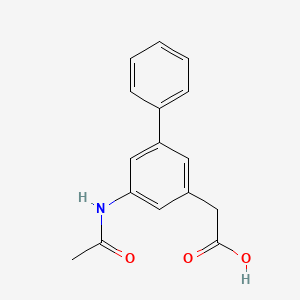
![2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one](/img/structure/B14447731.png)
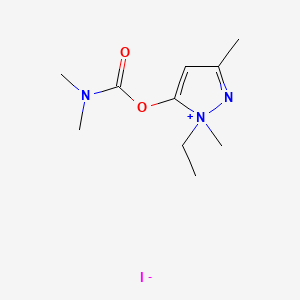
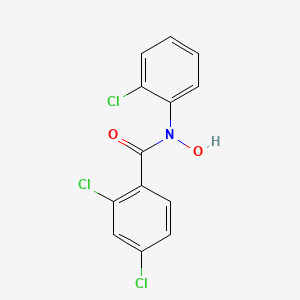
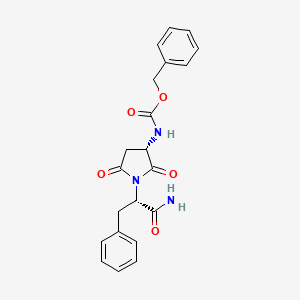
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol](/img/structure/B14447757.png)
![N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14447764.png)
![3-Methylbenzo[H]cinnoline](/img/structure/B14447770.png)

![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)
